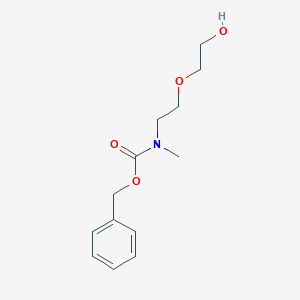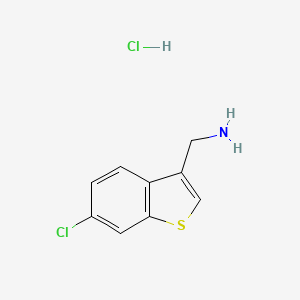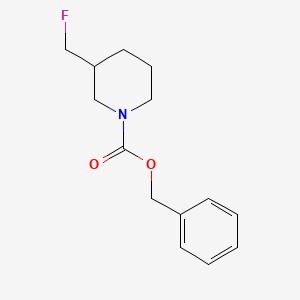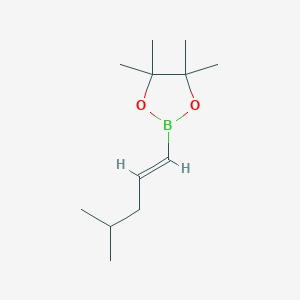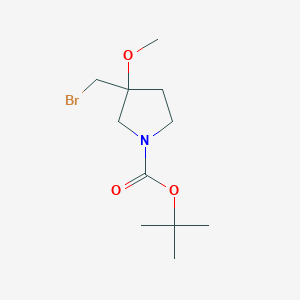
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 3-methoxypyrrolidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding methyl derivative.
科学研究应用
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, especially those targeting neurological disorders due to its pyrrolidine core.
Biological Studies: The compound can be used to study the effects of brominated pyrrolidines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of specialty chemicals and materials, although specific industrial applications are less documented.
作用机制
The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
相似化合物的比较
Similar Compounds
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Tert-butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.
Tert-butyl 3-(bromomethyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
Uniqueness
Tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is unique due to the presence of both bromomethyl and methoxy groups on the pyrrolidine ring
属性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC 名称 |
tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8H2,1-4H3 |
InChI 键 |
ZZSJWENESOJHRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


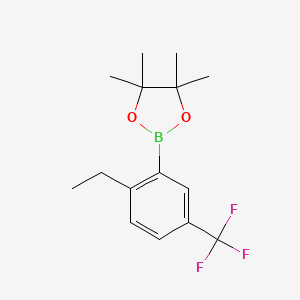

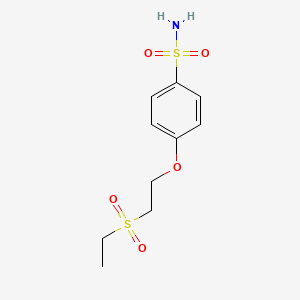
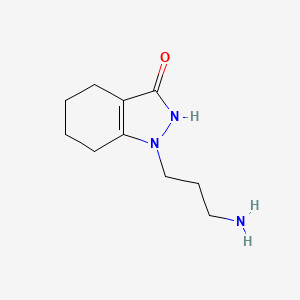
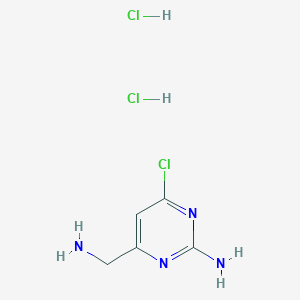
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
